molecular formula C13H14N2O3 B1595892 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one CAS No. 57980-07-1

4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one

Cat. No.: B1595892
CAS No.: 57980-07-1
M. Wt: 246.26 g/mol
InChI Key: UGHFUCYBDDPFJX-UHFFFAOYSA-N
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Description

4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-7-morpholin-4-ylpyrano[2,3-b]pyridin-2-one
Source PubChem
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InChI

InChI=1S/C13H14N2O3/c1-9-8-12(16)18-13-10(9)2-3-11(14-13)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHFUCYBDDPFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=N2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9069215
Record name 2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)-
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Molecular Weight

246.26 g/mol
Source PubChem
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CAS No.

57980-07-1
Record name 4-Methyl-7-(4-morpholinyl)-2H-pyrano[2,3-b]pyridin-2-one
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Record name 2H-Pyrano(2,3-b)pyridin-2-one, 4-methyl-7-(4-morpholinyl)-
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Record name 2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)-
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Record name 2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)-
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Foundational & Exploratory

An In-Depth Technical Guide to 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one (CAS 57980-07-1)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one, a heterocyclic compound belonging to the pyranopyridine class. The document details its synthesis, structural characterization, and discusses its potential in the broader context of medicinal chemistry, drawing insights from structurally related compounds.

Introduction and Chemical Identity

This compound is a fused heterocyclic system that incorporates a pyranone ring fused to a pyridine core, with methyl and morpholino substituents. The pyranopyridine scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[1][2] This particular compound, identified by the CAS number 57980-07-1, represents a specific substitution pattern within this promising chemical class.

Key Identifiers:

IdentifierValue
CAS Number 57980-07-1
IUPAC Name 4-methyl-7-morpholin-4-ylpyrano[2,3-b]pyridin-2-one
Molecular Formula C₁₃H₁₄N₂O₃
Molecular Weight 246.26 g/mol
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=N2)N3CCOCC3
InChI Key UGHFUCYBDDPFJX-UHFFFAOYSA-N

Physicochemical and Structural Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimentally determined data for this compound is limited in publicly accessible literature, computational predictions and data from its crystallographic analysis provide valuable insights.

Table of Physicochemical Properties:

PropertyValueSource
Molecular Weight 246.26 g/mol PubChem
XLogP3 1.2PubChem (Computed)
Hydrogen Bond Donors 0PubChem (Computed)
Hydrogen Bond Acceptors 5PubChem (Computed)
Rotatable Bond Count 1PubChem (Computed)
Topological Polar Surface Area 51.7 ŲPubChem (Computed)
Storage Sealed in dry, room temperatureBLDpharm[3]
Structural Elucidation

The definitive three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 861008. The associated publication in Acta Crystallographica Section E: Structure Reports Online provides the detailed bond lengths, angles, and crystal packing information, confirming the planar pyranopyridine core and the conformation of the morpholino substituent.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Characterization

A detailed synthetic protocol for this compound is described in the crystallographic literature. The general approach to similar pyranopyridine scaffolds often involves multi-step reactions starting from substituted pyridines.

General Synthetic Approach

While the specific details for this compound require consulting the primary literature, a plausible synthetic route, based on the synthesis of related pyranopyridines, is outlined below. This should be considered illustrative until the specific protocol is obtained.

Illustrative Synthetic Workflow

G A Substituted 2-chloropyridine B Hydroxypyridine derivative A->B Hydrolysis C Introduction of the pyranone ring precursor B->C Coupling reaction D Cyclization C->D Intramolecular cyclization E This compound D->E Purification

Caption: A generalized workflow for the synthesis of pyranopyridine derivatives.

Spectroscopic Characterization

Comprehensive spectroscopic data is essential for the unambiguous identification and quality control of the compound. The primary literature associated with the crystal structure should contain detailed NMR, IR, and mass spectrometry data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the methyl, morpholino, and aromatic protons and carbons, with chemical shifts and coupling constants characteristic of the pyranopyridine scaffold.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O (lactone) and C=C/C=N bonds within the heterocyclic system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Biological Activity and Therapeutic Potential (Contextual)

To date, there are no specific studies in the public domain detailing the biological activity of this compound. However, the broader class of pyranopyridine and related fused heterocyclic systems has been extensively investigated, revealing a wide array of pharmacological activities. This provides a strong rationale for the potential biological relevance of the title compound.

Anticancer Activity of Related Compounds

Numerous studies have demonstrated the potent anticancer activity of pyranopyridine and thiopyranopyrimidine derivatives. For instance, novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4] Other pyranopyridine conjugates have shown inhibitory activity against key cancer-related kinases such as EGFR and VEGFR-2.[1] Given these precedents, it is plausible that this compound could be a candidate for screening in cancer-related assays.

Other Potential Biological Activities

The pyranopyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. Derivatives have been reported to possess:

  • Antiviral activity: Some pyranopyrazoles have shown efficacy against human coronaviruses.[2]

  • Antifungal activity: Thiopyrano[2,3-b]pyridine derivatives have been investigated for their antifungal properties.

  • Neurotropic activity: Certain pyrano[3,4-c]pyridine derivatives have exhibited anticonvulsant and antipsychotic effects.

These findings suggest that this compound could be a valuable tool compound for screening across a variety of biological targets.

Potential Drug Discovery Workflow

G A This compound B High-Throughput Screening (HTS) A->B Compound library C Hit Identification B->C Identification of biological activity D Lead Optimization (SAR studies) C->D Chemical modification to improve potency and properties E Preclinical Candidate D->E Selection of optimal compound

Caption: A conceptual workflow for the evaluation of the therapeutic potential of the title compound.

Safety and Handling

Based on available supplier safety data, this compound should be handled with care in a laboratory setting.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Precautionary Statements:

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion and Future Directions

This compound is a well-characterized small molecule with a confirmed crystal structure. While its specific biological activity remains to be elucidated, its structural relationship to a broad class of pharmacologically active pyranopyridine derivatives makes it a compound of significant interest for further investigation. Future research should focus on screening this compound against a diverse panel of biological targets, particularly those related to oncology and infectious diseases, to unlock its full therapeutic potential.

References

  • Shevchenko, M. (2007). Size-dependent interbranch peculiarities of X-ray extinction in strongly bent crystals. Acta Crystallographica Section A: Foundations of Crystallography, 63(3), 273-277.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and comput
  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI.
  • Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. (2011).
  • 2H-Pyrano(2,3-b)pyridin-2-one, 4-methyl-7-(4-morpholinyl)-. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (n.d.). MDPI.
  • Hasnain, S. S. (2014). Acta E transforms from Structure Reports Online to Crystallographic Communications.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Semantic Scholar.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023).
  • Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. (n.d.). PubMed Central.
  • Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. (2019).
  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (n.d.).

Sources

Unraveling the Mechanism of Action: A Technical Guide to 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery, the elucidation of a small molecule's mechanism of action is a critical endeavor, transforming a promising chemical entity into a potential therapeutic agent. This guide provides a comprehensive technical overview of the hypothesized mechanism of action for 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one, a compound of significant interest due to its structural motifs, which are characteristic of potent kinase inhibitors. While direct experimental data for this specific molecule is nascent, a robust hypothesis can be formulated based on extensive structure-activity relationship (SAR) studies of analogous compounds. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the putative molecular targets, the signaling pathways implicated, and the experimental methodologies required for validation.

Compound Profile: this compound

This compound is a heterocyclic compound featuring a pyranopyridine core fused with a morpholine moiety.[1][2] The presence of the morpholine ring is a key structural alert, as it is a well-established pharmacophore in a multitude of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) family.[3][4][5] Furthermore, the pyranopyridine scaffold has been identified in compounds exhibiting inhibitory activity against both PI3K and Glycogen Synthase Kinase-3 (GSK-3).[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₃[1][2]
Molecular Weight 246.26 g/mol [1][2]
CAS Number 57980-07-1[1][2]
IUPAC Name 4-methyl-7-morpholin-4-ylpyrano[2,3-b]pyridin-2-one[2]

Hypothesized Mechanism of Action: A Dual Inhibitor of PI3K and GSK-3

Based on an analysis of its structural components and the established SAR of related compounds, we hypothesize that this compound functions as an inhibitor of the PI3K/Akt/mTOR and GSK-3 signaling pathways. The morpholine moiety is predicted to be a key determinant for PI3K inhibition, while the pyranopyridine core likely contributes to affinity for both PI3K and GSK-3.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][8] The morpholine oxygen in inhibitors is known to form a critical hydrogen bond with the hinge region of the PI3K active site, a key interaction for potent inhibition.[5]

The GSK-3 Pathway

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a diverse range of cellular functions, including glycogen metabolism, cell cycle regulation, and apoptosis.[9] Its dysregulation has been linked to various pathologies, including neurodegenerative diseases like Alzheimer's, type 2 diabetes, and cancer.[10][11] The pyridine structure within inhibitors is often essential for hydrogen bonding interactions within the GSK-3β active site.

Visualizing the Hypothesized Signaling Cascade

To illustrate the proposed mechanism of action, the following diagram depicts the PI3K/Akt/mTOR and GSK-3 signaling pathways and the putative points of inhibition by this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3 GSK-3 Akt->GSK3 Inhibition Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Beta_Catenin β-catenin GSK3->Beta_Catenin Phosphorylation (Degradation) Glycogen_Synthesis Glycogen Synthesis GSK3->Glycogen_Synthesis Inhibition Inhibitor 4-methyl-7-morpholino- 2H-pyrano[2,3-b]pyridin-2-one Inhibitor->PI3K Inhibition Inhibitor->GSK3 Inhibition

Caption: Hypothesized signaling pathway inhibition.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-faceted experimental approach is essential. The following protocols provide a self-validating system to investigate the mechanism of action of this compound.

Workflow for Mechanistic Validation

The overall workflow is designed to first confirm the biological activity of the compound and then to dissect its specific molecular targets and downstream effects.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B C Biochemical Kinase Assays (PI3K & GSK-3 Isoforms) B->C If cytotoxic D Cell-Based Target Engagement Assays (e.g., NanoBRET, CETSA) C->D If kinase inhibition confirmed E Western Blot Analysis of Downstream Signaling D->E H In Vivo Xenograft Studies D->H If target engagement confirmed F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (e.g., Annexin V/PI Staining) E->G

Caption: Experimental workflow for validation.

Detailed Experimental Protocols
  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of PI3Kα.

  • Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), this compound, positive control (e.g., Alpelisib).

  • Procedure:

    • Prepare a serial dilution of the test compound and positive control.

    • In a 96-well plate, add PI3Kα enzyme, lipid substrate (PIP2), and the test compound or control.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

  • Objective: To assess the compound's effect on the phosphorylation status of key downstream targets of PI3K and GSK-3 in a cellular context.

  • Materials: Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3), this compound, primary antibodies (p-Akt Ser473, total Akt, p-GSK-3β Ser9, total GSK-3β, β-actin), secondary antibodies, lysis buffer, SDS-PAGE gels, PVDF membrane.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound for a specified time (e.g., 2, 6, 24 hours).

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities and normalize to the loading control (β-actin).

Anticipated Results and Interpretation

Table 2: Expected Outcomes and Their Implications

ExperimentExpected Outcome with this compoundInterpretation
In Vitro Kinase Assays Low IC₅₀ values for PI3K and/or GSK-3 isoforms.Direct enzymatic inhibition of the target kinase(s).
Western Blot Analysis Dose-dependent decrease in p-Akt (Ser473) and an increase in p-GSK-3β (Ser9).Inhibition of the PI3K/Akt pathway and subsequent modulation of GSK-3 activity in cells.
Cell Viability Assays Dose-dependent decrease in the viability of cancer cell lines.The compound exhibits anti-proliferative or cytotoxic effects.
Apoptosis Assays Increase in the percentage of apoptotic cells.The compound induces programmed cell death.

Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action centered on the inhibition of the PI3K and/or GSK-3 signaling pathways. The proposed experimental workflow provides a robust framework for validating this hypothesis. Future studies should focus on determining the isoform selectivity of the compound, elucidating its binding mode through co-crystallization with its target kinases, and evaluating its efficacy and safety in preclinical in vivo models. A thorough understanding of its mechanism of action will be paramount in advancing this promising compound through the drug development pipeline.

References

  • Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). PubMed. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]

  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. (2021). PubMed Central. [Link]

  • Discovery of 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one-containing Phosphoinositide 3-kinase (PI3K) p110β isoform inhibitors through structure-based fragment optimisation. (2012). PubMed. [Link]

  • 2H-Pyrano(2,3-b)pyridin-2-one, 4-methyl-7-(4-morpholinyl)-. PubChem. [Link]

  • Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. (2010). PubMed. [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2023). PubMed Central. [Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2014). ACS Publications. [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2023). RSC Publishing. [Link]

  • Discovery of Potent and Highly Selective Inhibitors of GSK3b. (2012). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Morpholines. Synthesis and Biological Activity. (2023). ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2016). National Institutes of Health. [Link]

  • Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. (2014). National Institutes of Health. [Link]

  • Modeling structure–activity relationships with machine learning to identify GSK3-targeted small molecules as potential COVID-19 therapeutics. (2023). Frontiers. [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (2016). MDPI. [Link]

  • Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors. (2011). PubMed. [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2016). ResearchGate. [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI. [Link]

  • Synthesis and cancer stem cell-based activity of substituted 5-morpholino-7H-thieno[3,2-b]pyran-7-ones designed as next generation PI3K inhibitors. (2013). PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2023). ResearchGate. [Link]

  • Glycogen Synthase Kinase-3 (GSK3) Inhibition Induces Prosurvival Autophagic Signals in Human Pancreatic Cancer Cells. (2013). PubMed Central. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2023). MDPI. [Link]

  • Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. (2011). PubMed. [Link]

Sources

An In-Depth Technical Guide to the Structural Characteristics of 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structural characteristics of 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. Drawing upon crystallographic data and spectroscopic principles, we will delve into the molecule's synthesis, three-dimensional architecture, and key physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's structural features.

Introduction: The Pyrano[2,3-b]pyridine Scaffold

The pyrano[2,3-b]pyridine core is a significant heterocyclic scaffold found in a variety of biologically active molecules. This fused ring system, consisting of a pyran ring fused to a pyridine ring, is a key structural motif in compounds exhibiting a range of pharmacological activities, including anticancer and anti-inflammatory properties. The subject of this guide, this compound, incorporates this core along with a methyl group and a morpholine substituent, which are expected to modulate its physicochemical and biological properties. A thorough understanding of its structural characteristics is paramount for elucidating its mechanism of action and for the rational design of new, more potent analogues.

Synthesis and Crystallization

The synthesis of this compound is achieved through a multi-step reaction sequence, culminating in the formation of the fused heterocyclic system. The final product is typically purified by recrystallization to obtain single crystals suitable for X-ray diffraction analysis.

General Synthesis Pathway

While various synthetic routes to pyrano[2,3-b]pyridines exist, a common approach involves the condensation of a suitably substituted aminopyridine with a β-keto ester or a related derivative. The introduction of the morpholine moiety is typically achieved via nucleophilic aromatic substitution.

G A Substituted Aminopyridine C Condensation Reaction A->C B β-Keto Ester Derivative B->C D Cyclization C->D E Pyrano[2,3-b]pyridine Core D->E F Nucleophilic Aromatic Substitution E->F G This compound F->G H Morpholine H->F

Figure 1: Generalized synthetic workflow for the formation of the target compound.
Experimental Protocol: Crystallization

High-quality single crystals of this compound for X-ray diffraction studies have been successfully obtained by slow evaporation from an ethyl acetate solution.

Step-by-Step Crystallization Protocol:

  • Dissolution: Dissolve the purified compound in a minimal amount of hot ethyl acetate to achieve a saturated or near-saturated solution.

  • Filtration: Hot-filter the solution to remove any insoluble impurities.

  • Slow Evaporation: Cover the vessel containing the filtrate with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Allow the solution to stand undisturbed for several days. Colorless, prismatic crystals will form as the solvent evaporates and the solution becomes supersaturated.

  • Isolation: Carefully decant the mother liquor and wash the crystals with a small amount of cold ethyl acetate. The crystals are then dried under ambient conditions.

This self-validating protocol ensures the growth of well-ordered single crystals, which are essential for accurate determination of the molecular structure by X-ray crystallography.

Molecular Structure and Conformation

The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. This analysis provides precise information on bond lengths, bond angles, and the overall conformation of the molecule.

Core Structural Features

The molecule consists of a planar pyrano[2,3-b]pyridin-2-one ring system. The fusion of the pyran and pyridine rings results in a rigid, bicyclic core. The morpholine ring is attached to the pyridine moiety at the 7-position.

Parameter Value
Chemical Formula C₁₃H₁₄N₂O₃
Molecular Weight 246.26 g/mol [1]
Crystal System Monoclinic
Space Group P2₁/c
IUPAC Name This compound[1]
CAS Number 57980-07-1[2]
Detailed Crystallographic Analysis

The crystal structure reveals several key features:

  • Planarity of the Fused Ring System: The pyrano[2,3-b]pyridine core is essentially planar, which is characteristic of such aromatic and pseudo-aromatic fused systems. This planarity facilitates π-π stacking interactions in the crystal lattice.

  • Conformation of the Morpholine Ring: The morpholine ring adopts a classic chair conformation. This is the most stable conformation for a six-membered saturated heterocycle, minimizing steric strain.

  • Intermolecular Interactions: In the crystalline state, the molecules are linked by weak C—H···O hydrogen bonds, forming a three-dimensional network. These interactions play a crucial role in the stability of the crystal lattice.

Figure 2: Key structural components of this compound.

Spectroscopic Characterization

While detailed, publicly available spectra are limited, the structural elucidation is supported by standard spectroscopic techniques.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. The predicted monoisotopic mass is 246.10045 Da. Common adducts observed in mass spectrometry would include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.

Adduct Calculated m/z
[M+H]⁺247.10773
[M+Na]⁺269.08967
[M-H]⁻245.09317
Infrared (IR) Spectroscopy

The IR spectrum of this class of compounds is expected to show characteristic absorption bands. Key expected vibrational frequencies include:

  • C=O Stretch: A strong absorption band in the region of 1700-1750 cm⁻¹ corresponding to the carbonyl group of the pyran-2-one ring.

  • C=C and C=N Stretching: Multiple bands in the 1500-1650 cm⁻¹ region due to the aromatic and heteroaromatic ring stretching vibrations.

  • C-O-C Stretching: Bands in the 1050-1250 cm⁻¹ region associated with the ether linkages in the pyran and morpholine rings.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear above and below 3000 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity of the molecule. The expected chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents and the heteroatoms.

  • ¹H NMR: Distinct signals are expected for the methyl protons (singlet), the morpholine protons (multiplets), and the aromatic protons of the pyridine and pyran rings (doublets and singlets).

  • ¹³C NMR: The carbonyl carbon will show a characteristic downfield signal (typically >160 ppm). Signals for the aromatic and heteroaromatic carbons, as well as the aliphatic carbons of the methyl and morpholine groups, will appear in their respective expected regions.

Potential Biological Significance

While specific biological activity data for this compound is not extensively reported in the public domain, the structural motifs present in the molecule are found in compounds with known pharmacological activities.

  • Pyrano[2,3-b]pyridine Scaffold: This core is present in various compounds with demonstrated anticancer activity.

  • Morpholine Moiety: The morpholine ring is a common substituent in many approved drugs and is often incorporated to improve physicochemical properties such as solubility and to modulate biological activity. For instance, derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine have been investigated as PI3K inhibitors for cancer therapy.

The structural features of this compound, particularly the planar aromatic system and the presence of hydrogen bond acceptors (the carbonyl and morpholine oxygens) and a hydrogen bond donor (the C-H groups), suggest that it may interact with biological macromolecules such as enzymes and receptors. Further biological screening of this compound is warranted to explore its therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of the structural characteristics of this compound. Based on single-crystal X-ray diffraction data, the molecule features a planar pyrano[2,3-b]pyridine core with a chair-conformed morpholine ring. The synthesis and crystallization protocols provide a reliable means of obtaining high-purity material for further investigation. The structural and spectroscopic features discussed herein provide a solid foundation for future research into the biological activities and potential therapeutic applications of this compound and its analogues.

References

  • PubChem. 2H-Pyrano(2,3-b)pyridin-2-one, 4-methyl-7-(4-morpholinyl)-. National Center for Biotechnology Information. [Link]. Accessed January 23, 2026.

  • Fun, H.-K., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, E67, o2421. [Link].

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A Technical Guide to the Synthesis and Biological Exploration of Pyrano[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Pyrano[2,3-b]pyridines in Medicinal Chemistry

The landscape of modern drug discovery is perpetually driven by the search for novel heterocyclic scaffolds that offer both structural diversity and potent biological activity. Among these, the fused heterocyclic system of pyrano[2,3-b]pyridine has garnered substantial attention from the scientific community. This core structure, formed by the amalgamation of pyran and pyridine rings, represents a privileged scaffold in medicinal chemistry. Its rigid, planar architecture provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets.

Derivatives of this family have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The pyridine nucleus is a well-established pharmacophore in numerous approved drugs, and its fusion with a pyran ring often enhances or modulates biological efficacy, leading to compounds with improved selectivity and reduced side effects.[1]

However, the construction of this fused ring system presents unique synthetic challenges. Traditional multi-step syntheses often suffer from harsh reaction conditions, low overall yields, and the generation of significant chemical waste.[3] Consequently, a primary focus in contemporary organic synthesis is the development of efficient, atom-economical, and environmentally benign methodologies for accessing these valuable compounds. This guide provides an in-depth exploration of the prevailing synthetic strategies, with a particular emphasis on multicomponent reactions (MCRs), and delves into the significant biological applications that position pyrano[2,3-b]pyridines as a promising frontier in drug development.

Core Synthetic Strategies: Building the Pyrano[2,3-b]pyridine Framework

The efficient construction of the pyrano[2,3-b]pyridine core is paramount for exploring its therapeutic potential. While various methods exist, one-pot multicomponent reactions have emerged as the strategy of choice due to their elegance, efficiency, and alignment with the principles of green chemistry.

The Power of Multicomponent Reactions (MCRs)

MCRs are convergent chemical processes where three or more reactants are combined in a single operation to form a product that incorporates substantial portions of all starting materials. This approach is highly valued for its operational simplicity, reduction of intermediate isolation and purification steps, and inherent atom economy. For pyrano[2,3-b]pyridine synthesis, MCRs provide a powerful platform for generating molecular complexity and diversity in a single, efficient step.

A prevalent and robust MCR for this scaffold is the tricomponent condensation involving an appropriate pyridine-based precursor, an orthoformate, and an N-acylglycine, often conducted under Erlenmeyer–Plöchl reaction conditions.[4] This reaction proceeds through a cascade of events, typically involving the formation of a reactive intermediate that undergoes subsequent intramolecular cyclization to yield the final fused heterocyclic system.

Workflow: Tricomponent Synthesis of a Pyrano[2,3-b]pyridine Derivative

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_output Final Product A 3-Cyano-4-methyl- pyridine-2,6-dione D One-Pot Reaction (Acetic Anhydride, 120°C, 1h) A->D Reactant 1 B Triethyl Orthoformate B->D Reactant 2 C N-Acylglycine (e.g., Hippuric Acid) C->D Reactant 3 E Precipitation of Intermediate D->E Heating initiates condensation F In-situ Recyclization & Product Formation E->F Unstable intermediate rearranges G Filtration & Washing (Ethanol) F->G Product precipitates from solution H 3-Acylamino-7-hydroxy-2-oxo- 2H-pyrano[2,3-b]pyridine -6-carbonitrile G->H Purified solid

Caption: Workflow for a one-pot tricomponent synthesis.

The causality behind this experimental choice lies in its efficiency. Acetic anhydride serves not only as a solvent but also as a dehydrating agent, driving the reaction forward. The heating provides the necessary activation energy for the initial condensation and subsequent cyclization. The choice of N-acylglycine allows for the introduction of diverse substituents at the 3-position of the final product, which is crucial for structure-activity relationship (SAR) studies.

Mechanistic Insight into the Tricomponent Synthesis

Understanding the reaction mechanism is critical for optimization and troubleshooting. The synthesis of 3-acylamino-7-hydroxy-5-methyl-2-oxo-2H-pyrano[2,3-b]pyridine-6-carbonitriles is believed to proceed through a betaine-like intermediate.

Diagram: Proposed Reaction Mechanism

G R1 N-Acylglycine + CH(OEt)3 I1 Formation of Azlactone Intermediate R1->I1 R2 Pyridine-2,6-dione I2 Knoevenagel Condensation R2->I2 Pyridine C5-H I1->I2 Reacts with I3 Intramolecular Cyclization (Michael Addition) I2->I3 Tautomerization & Ring Closure Product Pyrano[2,3-b]pyridine Product I3->Product Dehydration

Caption: Simplified mechanistic pathway for MCR synthesis.

The reaction is initiated by the condensation of the N-acylglycine and triethyl orthoformate, likely forming a reactive azlactone intermediate. This intermediate then undergoes a Knoevenagel-type condensation with the active methylene group of the pyridine-2,6-dione. The resulting adduct rapidly undergoes an intramolecular Michael addition, where the hydroxyl group of the pyridine attacks the activated double bond, followed by dehydration to form the stable, fused pyrano[2,3-b]pyridine ring system.[4] This cascade mechanism is self-validating; the final, highly conjugated product is thermodynamically favored, driving the reaction equilibrium to completion.

Biological Significance and Therapeutic Potential

The pyrano[2,3-b]pyridine scaffold is a cornerstone for developing agents with diverse biological activities. Its derivatives have shown significant promise, particularly in oncology.

Anticancer Activity: A Primary Therapeutic Target

A significant body of research highlights the potent cytotoxic effects of pyrano[2,3-b]pyridine derivatives against various human cancer cell lines.[5][6] The mechanism of action often involves the inhibition of key cellular signaling pathways that are dysregulated in cancer, such as those controlled by protein kinases. For instance, certain thiopyrano[2,3-b]pyridines have been synthesized and evaluated for their ability to inhibit tumor growth, showing significant activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[5][6]

Diagram: Simplified Kinase Inhibition Pathway

G GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR/VEGFR-2) GF->Receptor Binds Kinase Intracellular Kinase Cascade (e.g., MAPK) Receptor->Kinase Activates TF Transcription Factors Kinase->TF Activates Cell Cell Proliferation, Angiogenesis, Survival TF->Cell Promotes Inhibitor Pyrano[2,3-b]pyridine Derivative Inhibitor->Receptor BLOCKS

Caption: Inhibition of growth factor signaling by a kinase inhibitor.

The structural features of these compounds are critical for their activity. The planar heterocyclic system can effectively dock into the ATP-binding pocket of kinases, while substituents on the pyran and pyridine rings can form specific hydrogen bonds and hydrophobic interactions, enhancing binding affinity and selectivity.

Data Presentation: In Vitro Cytotoxicity of Novel Pyrano[2,3-b]pyridine Analogs

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative thiopyrano[2,3-b]pyridine compounds against human cancer cell lines, demonstrating their potential as anticancer agents.

Compound IDCancer Cell LineIC₅₀ (µM)[5][6]
Compound 5 (TP5) MCF-7 (Breast)15.2 ± 1.3
HCT-116 (Colon)18.5 ± 1.6
Compound 6 MCF-7 (Breast)25.6 ± 2.1
HCT-116 (Colon)29.3 ± 2.5
Compound 8 MCF-7 (Breast)31.4 ± 2.8
HCT-116 (Colon)35.7 ± 3.1
Doxorubicin (Control) MCF-7 (Breast)1.2 ± 0.1
HCT-116 (Colon)1.9 ± 0.2

Data compiled from studies on thiopyrano[2,3-b]pyridine derivatives.[5][6] The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial and Antiviral Properties

Beyond cancer, the pyrano[2,3-b]pyridine scaffold has been explored for infectious diseases. Certain fused pyrano[2,3-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi.[1] These compounds exhibited moderate to effective action against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa, as well as fungi like Aspergillus fumigatus and Candida albicans.[1] The broad-spectrum activity suggests that these molecules may interfere with fundamental cellular processes common to these microorganisms. Furthermore, related pyranopyridine structures have been investigated for antiviral applications, including as potential inhibitors of human coronavirus.[2][7]

Key Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols are essential. The following methods describe a representative synthesis and a standard biological evaluation assay.

Protocol 4.1: General Procedure for the Tricomponent Synthesis of 3-Benzoylamino-7-hydroxy-5-methyl-2-oxo-2H-pyrano[2,3-b]pyridine-6-carbonitrile[4]

This protocol is a self-validating system; the appearance and subsequent disappearance of a colored intermediate, followed by the precipitation of the white product, provides a visual confirmation of the reaction's progress.

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-cyano-4-methyl-1,2,5,6-tetrahydropyridine-2,6-dione (2.0 mmol), hippuric acid (2.0 mmol), and triethyl orthoformate (2.6 mmol).

  • Solvent Addition: Add acetic anhydride (1.5 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to 120 °C with continuous stirring. A red-orange precipitate (the intermediate) should form and then dissolve or convert into a white solid. Maintain the temperature for 1 hour.

  • Workup and Isolation: Allow the mixture to cool to room temperature. The final product will have precipitated.

  • Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold ethyl alcohol (2 x 10 mL) to remove any unreacted starting materials and acetic anhydride byproducts.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity. The yield is typically high (e.g., 86%).[4]

Protocol 4.2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the standard procedure for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5x10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The pyrano[2,3-b]pyridine scaffold stands as a testament to the power of heterocyclic chemistry in modern drug discovery. The development of efficient synthetic routes, particularly through multicomponent reactions, has made this promising core more accessible for extensive biological investigation. The potent anticancer and antimicrobial activities exhibited by its derivatives underscore its therapeutic potential.

Future research in this field will likely focus on several key areas:

  • Expansion of Chemical Space: The design and synthesis of new libraries of pyrano[2,3-b]pyridine derivatives with diverse substitution patterns to refine structure-activity relationships.

  • Mechanism of Action Studies: In-depth biological studies to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.

  • Green Chemistry Approaches: Further development of sustainable synthetic protocols using environmentally benign solvents, catalysts, and energy sources like microwave or ultrasonic irradiation.[3]

  • Pharmacokinetic Optimization: Modification of lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, moving them closer to clinical candidacy.

As our understanding of both the chemistry and biology of these compounds deepens, the pyrano[2,3-b]pyridine framework is poised to deliver the next generation of innovative therapeutics for treating a range of human diseases.

References

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, A. M. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. [Link]

  • Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. [Link]

  • El-Naggar, M., Ibrahim, H. S., & El-Sayed, W. A. (2018). Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Sharma, D. K., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research. [Link]

  • Cindrić, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

  • El-Gazzar, M. G., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]

  • Patel, A. B., et al. (2017). Synthesis and Biological Evaluation of some Novel Pyrano[2,3-d]Pyrimidine Derivatives. Oriental Journal of Chemistry. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2014). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]

  • Song, Y., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing. [Link]

  • El-Agrody, A. M., et al. (2018). Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ResearchGate. [Link]

  • El-Khateeb, A. Y., Hamed, S. E., & Elattar, K. M. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Publishing. [Link]

  • Maleki, A., et al. (2019). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2014). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

  • Shaker, Y. M. (1996). Synthesis of Novel Classes of Pyrido[2,3‐d]‐pyrimidines, Pyrano[2,3‐d]pyrimidines, and Pteridines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Das, T., et al. (2023). Water–SDS–[BMIm]Br composite system for one-pot multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives and their structural assessment by NMR, X-ray, and DFT studies. RSC Advances. [Link]

  • Paponov, B. V., et al. (2021). Ring switching tricomponent synthesis of pyrano[2,3-b]pyridine multifunctional derivatives. Mendeleev Communications. [Link]

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In Vitro Evaluation of 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Pyrano[2,3-b]pyridine Derivative

The pyrano[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The incorporation of a morpholino moiety, a common pharmacophore in kinase inhibitors, suggests a potential avenue for therapeutic intervention, particularly in oncology. This technical guide outlines a comprehensive in vitro strategy to elucidate the biological activity and mechanism of action of the novel compound, 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the initial preclinical evaluation of this promising molecule. The experimental design detailed herein is built on a foundation of scientific rationale, aiming to systematically investigate its potential as an anti-cancer agent, with a particular focus on the PI3K/Akt/mTOR signaling pathway.

Rationale for Investigation: The Scientific Premise

The chemical structure of this compound presents several features that warrant investigation into its potential as a therapeutic agent. The pyranopyridine core is a known scaffold in compounds with anticancer properties. Furthermore, the morpholino group is a key structural component of several known inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in human cancers. This dysregulation leads to uncontrolled cell growth, proliferation, and survival. Therefore, a logical starting point for the in vitro evaluation of this compound is to assess its cytotoxic and anti-proliferative effects on cancer cell lines and to investigate its potential to modulate the PI3K/Akt/mTOR pathway.

A Phased Approach to In Vitro Evaluation

A systematic, multi-faceted approach is proposed to thoroughly characterize the in vitro activity of this compound. This phased strategy ensures a logical progression from broad phenotypic screening to more focused mechanistic studies.

G cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Elucidation of Cellular Mechanism cluster_2 Phase 3: Molecular Target Identification Cytotoxicity Screening Cytotoxicity Screening Cell Proliferation Assay Cell Proliferation Assay Cytotoxicity Screening->Cell Proliferation Assay Apoptosis Induction Apoptosis Induction Cell Proliferation Assay->Apoptosis Induction Cell Migration Assay Cell Migration Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Induction->Cell Cycle Analysis PI3K/Akt/mTOR Pathway Analysis PI3K/Akt/mTOR Pathway Analysis Cell Cycle Analysis->PI3K/Akt/mTOR Pathway Analysis In Vitro Kinase Assay In Vitro Kinase Assay PI3K/Akt/mTOR Pathway Analysis->In Vitro Kinase Assay

Caption: A phased workflow for the in vitro evaluation of the target compound.

Phase 1: Cellular Phenotyping - Assessing the Impact on Cancer Cell Behavior

The initial phase focuses on observing the macroscopic effects of the compound on cancer cells. A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be selected to identify potential tissue-specific sensitivities.

Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] This initial screen will determine the concentration range at which the compound exhibits cytotoxic effects.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Cell Migration Assay: The Wound Healing (Scratch) Assay

This assay assesses the compound's effect on cell migration, a key process in cancer metastasis.[4]

Experimental Protocol:

  • Monolayer Formation: Grow a confluent monolayer of cancer cells in 6-well plates.[5]

  • Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.[6]

  • Compound Treatment: Wash the cells with PBS to remove dislodged cells and then add fresh media containing the test compound at non-toxic concentrations (determined from the MTT assay).

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure. Compare the migration rate of treated cells to that of control cells.

Table 1: Hypothetical Data from Phase 1 Cellular Phenotyping

Cell LineIC50 (µM) - MTT Assay (48h)% Wound Closure at 24h (1 µM)
MCF-7 (Breast)5.235%
A549 (Lung)12.860%
HCT116 (Colon)8.545%
Control-95%

Phase 2: Elucidation of Cellular Mechanism - Understanding How the Compound Affects Cells

This phase aims to delve deeper into the cellular mechanisms responsible for the observed phenotypic effects.

Apoptosis Induction: Annexin V/Propidium Iodide Staining

This assay determines whether the compound induces programmed cell death (apoptosis).[7] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected by Annexin V. Propidium iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[8]

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This experiment investigates whether the compound affects the progression of the cell cycle. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[10]

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A (to degrade RNA).[11]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

G Compound Compound Cell Cell Compound->Cell Treatment Apoptosis Apoptosis Cell->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Cell->Cell Cycle Arrest Induces

Caption: Investigating the cellular mechanisms of action of the compound.

Phase 3: Molecular Target Identification - Pinpointing the Molecular Machinery

The final phase focuses on identifying the molecular targets of the compound, with a primary hypothesis centered on the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Pathway Analysis: Western Blotting

Western blotting will be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling cascade.[12][13] A decrease in the phosphorylation of these proteins upon compound treatment would suggest an inhibitory effect on the pathway.[14]

Experimental Protocol:

  • Protein Extraction: Treat cancer cells with the compound for various time points and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, mTOR, and downstream effectors like S6 kinase and 4E-BP1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Compound Compound Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

In Vitro Kinase Assay

To directly assess whether the compound inhibits PI3K activity, an in vitro kinase assay using recombinant PI3K enzyme will be performed.[15][16]

Experimental Protocol:

  • Reaction Setup: In a microplate, combine recombinant PI3K enzyme, the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2), and the test compound at various concentrations.[17]

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at 30°C for a defined period.

  • Detection: Detect the amount of the product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), using a specific antibody or a competitive ELISA-based method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value for PI3K inhibition.

Table 2: Hypothetical Data from Phase 3 Molecular Target Identification

AssayTargetResult
Western Blot (MCF-7 cells)p-Akt (Ser473)75% decrease at 1 µM
p-mTOR (Ser2448)68% decrease at 1 µM
In Vitro Kinase AssayRecombinant PI3KαIC50 = 0.8 µM

Conclusion and Future Directions

The in vitro evaluation framework presented in this technical guide provides a comprehensive and scientifically rigorous approach to characterizing the biological activity of this compound. The phased methodology, from broad phenotypic screening to specific molecular target identification, allows for a thorough understanding of the compound's potential as an anti-cancer agent. Positive results from these studies would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models of cancer. The self-validating nature of this experimental cascade, where findings from one phase inform the next, ensures a robust and reliable initial assessment of this novel chemical entity.

References

  • Masuzzo, P., et al. (2019). In vitro cell migration quantification method for scratch assays. Journal of Physics D: Applied Physics, 52(11), 115401.
  • Cappiello, F., Casciaro, B., & Mangoni, M. L. (2022). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Journal of Visualized Experiments, (186), e56825.
  • (2023). MTT (Assay protocol). protocols.io.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2018). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Journal of Visualized Experiments, (186).
  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(21), 5537.
  • (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 24, 2026, from a university flow cytometry core facility website (specific URL not available).
  • protocols.io. (2023).
  • Bio-protocol. (n.d.). PI3 Kinase Inhibitor Assay. Retrieved January 24, 2026, from [Link]

  • eCampusOntario Pressbooks. (2019). Western Blot and the mTOR Pathway. Retrieved January 24, 2026, from [Link]

  • (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved January 24, 2026, from a university flow cytometry core facility website (specific URL not available).
  • National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 7, 100813.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 24, 2026, from [Link]

  • Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved January 24, 2026, from a university's Moodle page (specific URL not available).
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved January 24, 2026, from [Link]

  • (n.d.). DNA Cell Cycle Analysis with PI. Retrieved January 24, 2026, from a university flow cytometry core facility website (specific URL not available).
  • ResearchG
  • Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Retrieved January 24, 2026, from [Link]

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Methodological & Application

Application Note & Protocol: A Stability-Indicating Reversed-Phase HPLC Method for the Separation and Quantification of 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one. This compound, belonging to the pyranopyridine class, is of significant interest in medicinal chemistry and drug discovery. The developed method is crucial for assessing purity, quantifying the active pharmaceutical ingredient (API), and monitoring stability by separating the main compound from its potential impurities and degradation products. The causality behind the selection of chromatographic parameters is discussed, providing a logical framework for method development applicable to similar heterocyclic compounds.

Introduction: The Analytical Imperative for Pyrano[2,3-b]pyridines

The this compound is a heterocyclic compound featuring a fused pyranone and pyridine ring system, with a morpholine substituent. Compounds with such scaffolds are prevalent in numerous biologically active molecules and are often investigated as potential therapeutic agents.[1][2][3] The reliable determination of the purity and stability of these novel chemical entities is a prerequisite for their advancement through the drug development pipeline. A well-developed HPLC method is a cornerstone of this analytical requirement, providing critical data for quality control, formulation development, and regulatory submissions.[4][5]

This document provides a comprehensive guide for the development and implementation of an isocratic RP-HPLC method, grounded in fundamental chromatographic principles. The method is designed to be stability-indicating, meaning it can resolve the parent molecule from products that may form under stress conditions such as acid, base, oxidation, and heat.[6][7]

Physicochemical Properties and Methodological Rationale

A successful HPLC method development process begins with an understanding of the analyte's physicochemical properties.

  • Structure and Polarity: this compound (Molecular Formula: C₁₃H₁₄N₂O₃, Molecular Weight: 246.26 g/mol ) possesses both hydrophobic (the aromatic core) and hydrophilic (morpholine and carbonyl groups) regions.[8] This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where the primary retention mechanism is hydrophobic interaction with a nonpolar stationary phase.[9]

  • Ionization Potential: The presence of the nitrogen atom in the pyridine ring and the morpholine moiety suggests the molecule is basic and can be protonated at acidic pH. The ionization state of an analyte significantly impacts its retention in reversed-phase HPLC.[9] By controlling the mobile phase pH, we can modulate the analyte's polarity and, consequently, its retention time. For basic compounds, working at a neutral to slightly basic pH can suppress the protonation of the analyte, leading to increased hydrophobicity and stronger retention. Conversely, an acidic pH would lead to protonation, increased polarity, and earlier elution.

  • UV Absorbance: The conjugated aromatic system of the pyranopyridine core is expected to exhibit strong UV absorbance, making UV detection a suitable and sensitive choice for quantification.

Based on this analysis, a reversed-phase approach using a C18 column was selected as the foundational strategy.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (reagent grade), Glacial Acetic Acid (reagent grade), Water (deionized, 18.2 MΩ·cm).

  • Analyte: this compound reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 10 mM ammonium acetate buffer by dissolving 0.77 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 6.8 with dilute acetic acid. Filter through a 0.45 µm nylon filter.

    • Rationale: Ammonium acetate is a volatile buffer, making it compatible with mass spectrometry if hyphenation is desired. A pH of 6.8 was chosen to ensure the analyte is in a consistent, predominantly neutral state, leading to reproducible retention and good peak shape.

  • Mobile Phase B (Organic Modifier): Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and elution strength for a wide range of compounds.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The developed isocratic method parameters are summarized in the table below.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate (pH 6.8) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax if determined)
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase Composition (60:40): This ratio was optimized to achieve a retention time of approximately 5-7 minutes for the main peak, allowing for sufficient separation from the solvent front and any early-eluting impurities, while keeping the run time efficient.

  • Column Temperature (30 °C): Maintaining a constant column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.

  • Detection Wavelength (254 nm): 254 nm is a common wavelength for aromatic compounds and is likely to provide good sensitivity for the analyte. For method finalization, the UV spectrum should be acquired to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Method Validation and System Suitability

For implementation in a regulated environment, the method must be validated according to ICH guidelines (Q2(R1)). This involves assessing specificity, linearity, range, accuracy, precision, and robustness.

System Suitability Testing

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the working standard solution (100 µg/mL).

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Forced Degradation Studies (for Stability-Indicating Assessment)

To demonstrate the method's stability-indicating nature, forced degradation studies should be performed. This involves subjecting the analyte to stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1 N NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid reference standard to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

After degradation, samples are neutralized (if necessary), diluted to the working concentration, and analyzed. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak (resolution > 1.5).

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Analyte & Method Scoping cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Structure, pKa, UV) B Select Column (Reversed-Phase C18) A->B Guides choice C Select Mobile Phase (ACN, Buffer) A->C Guides choice D Optimize Mobile Phase Ratio (Isocratic Elution) C->D Initial Screening E Optimize pH & Temperature D->E Fine-tuning F Check System Suitability E->F Performance Check G Forced Degradation (Specificity) F->G Proceed if suitable H ICH Validation (Linearity, Accuracy, etc.) G->H Confirm specificity I Final Method Protocol H->I Finalize

Caption: A logical workflow for the development of the HPLC method.

Protocol Execution Flow

Protocol_Execution prep_solutions Prepare Mobile Phases & Diluent setup_hplc Set Up HPLC (Install Column, Purge) prep_solutions->setup_hplc prep_std Prepare Standard Solutions sst Perform System Suitability (5 Replicate Injections) prep_std->sst prep_sample Prepare Sample Solutions analyze Analyze Samples prep_sample->analyze equilibrate Equilibrate System (30 min) setup_hplc->equilibrate equilibrate->sst check_sst Verify SST Criteria sst->check_sst check_sst->setup_hplc Fail check_sst->analyze Pass process_data Process Data (Integrate & Quantify) analyze->process_data report Generate Report process_data->report

Caption: Step-by-step workflow for executing the analytical protocol.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust protocol for the quality control and stability assessment of this compound. The systematic approach to method development, based on the analyte's physicochemical properties, ensures good chromatographic performance. The inclusion of forced degradation studies establishes the method's specificity, making it suitable for use in regulated environments. This protocol serves as a foundational tool for researchers and drug development professionals working with this compound and its analogues.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 93904, 2H-Pyrano(2,3-b)pyridin-2-one, 4-methyl-7-(4-morpholinyl)-. Retrieved from [Link]

  • Semantic Scholar (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • Phenomenex (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(10), 548-557. Retrieved from [Link]

  • National Institutes of Health (2017). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • LCGC International (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Google Patents (2021). CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). Retrieved from [Link]

  • Wang, P. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. 5th International Conference on Education, Management, Information and Medicine (EMIM 2015). Retrieved from [Link]

  • SIELC Technologies (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Nicoli, S., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Molecules, 27(21), 7511. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57515878, 4H-pyrano[2,3-c]pyridin-4-one. Retrieved from [Link]

  • Sravya, D., & Kuber, B. R. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science, 13(07), pp. 165-173. Retrieved from [Link]

  • Encyclopedia.pub (2024). Natural 4-Hydroxy-2-pyrones. Retrieved from [Link]

  • Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(1), 112-118. Retrieved from [Link]

  • Jain, P. S., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 75(4), 437-443. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental results.

Understanding the Challenge: Compound Profile

This compound is a heterocyclic compound belonging to the pyranopyridine class.[1][2] Such molecules, characterized by multiple aromatic rings and heteroatoms, can exhibit poor solubility due to strong intermolecular forces within their crystal lattice.[3][4] Overcoming the crystal lattice energy—the energy holding the compound together in a solid state—is the primary barrier to dissolution. Solvation is achieved when the energy released from the interaction between the solute and the solvent is sufficient to overcome this lattice energy.

Computed properties for this molecule indicate a molecular weight of 246.26 g/mol and a structure containing several hydrogen bond acceptors (5) but no hydrogen bond donors.[1] This profile suggests that while it has polar features, its relatively rigid, planar structure can contribute to solubility issues. This guide will walk you through a logical progression of techniques to achieve complete dissolution.

Frequently Asked Questions & Troubleshooting Guide

Q1: My compound is not dissolving in DMSO at room temperature with simple vortexing. What are the immediate next steps?

This is a common first hurdle. When initial vortexing is insufficient, it indicates that more energy is required to break down the compound's crystal lattice. The following are the recommended first-line interventions.

A1: Immediate Troubleshooting Steps

  • Sonication: This is often the most effective initial step.[5] Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[6] This process generates intense localized energy, which breaks apart intermolecular interactions and disrupts particle aggregates, thereby increasing the surface area available for solvation.[7][8][9]

  • Gentle Warming: If sonication is not fully effective, gentle heating can be applied. Increased thermal energy can help overcome the crystal lattice forces.[5][10]

Protocol 1: Basic Dissolution Enhancement
  • Add the calculated amount of this compound and the desired volume of high-purity, anhydrous DMSO to a sterile vial.

  • Vortex the vial for 1-2 minutes at room temperature.

  • Sonicate the sample in a water bath sonicator for 10-15 minutes.[5] Check for dissolution. If particulates remain, sonicate for an additional 10-15 minutes.

  • Gently Warm the sample in a water bath or heating block at 37-40°C for 10-20 minutes.[5] Avoid excessive heat, as it can degrade both the compound and the DMSO solvent.

  • Visually inspect the solution against a light source to ensure no solid particles or haze remains.

Q2: I'm considering using heat. What is the maximum safe temperature, and what are the risks?

While effective, heating must be approached with caution. Both the compound and the DMSO solvent have thermal stability limits.

A2: Guidelines for Thermal Application

  • Recommended Temperature Range: For routine solubility enhancement, do not exceed 40-50°C . Many compounds are stable in this range for short periods.

  • DMSO Stability: DMSO is thermally stable at temperatures below 150°C.[11] However, it can begin to decompose at its boiling point (189°C), and this decomposition can be accelerated by the presence of acids or bases, even at lower temperatures.[12][13]

  • Compound Stability: The specific thermal stability of this compound is not widely published. Therefore, it is critical to use the lowest effective temperature to minimize the risk of degradation. High temperatures are not recommended for sterilization of solutions containing this compound.[14]

A logical workflow for troubleshooting initial solubility issues is presented below.

G A Start: Compound added to DMSO B Vortex at Room Temp A->B C Visually Inspect Solution B->C D Sonicate in Water Bath (10-30 min) C->D Particulates Remain H Solution is Clear: Dissolution Successful C->H Clear Solution E Visually Inspect Solution D->E F Gently Warm (37-40°C, 10-20 min) E->F Particulates Remain E->H Clear Solution G Visually Inspect Solution F->G G->H Clear Solution I Proceed to Co-Solvent Strategy (FAQ #3) G->I Particulates Remain

Caption: First-Line Troubleshooting Workflow.

Q3: The first-line methods failed to fully dissolve my compound. What is the next level of troubleshooting?

When mechanical and gentle thermal energy are insufficient, the issue lies with the fundamental solvent-solute interaction. The next step is to modify the solvent system itself by introducing a co-solvent.

A3: Co-Solvency Strategy

A co-solvent is a secondary solvent added in a small volume fraction to the primary solvent (DMSO) to alter its properties and enhance solubility.[15] Co-solvents can improve solubility by reducing the polarity of the solvent system, disrupting solvent-solvent interactions, or forming more favorable interactions with the solute.[16]

Commonly used co-solvents compatible with biological assays include:

  • N-methyl-2-pyrrolidone (NMP): A powerful, water-miscible solvent that can dissolve a wide range of organic compounds.

  • Polyethylene glycol 400 (PEG 400): A non-toxic, water-miscible polymer often used in pharmaceutical formulations.[16][17]

  • Ethanol: A polar protic solvent that can disrupt hydrogen bonding networks.

  • Glycerol: A viscous, non-toxic solvent that can enhance protein stability in some assays.[17]

The selection of a co-solvent should be guided by the downstream application, as it may influence assay performance or cell viability.[18][19]

Co-SolventTypical Starting % (v/v) in DMSOKey AdvantagesConsiderations
NMP 5-10%Excellent solubilizing power for difficult compounds.[16]Higher potential for toxicity in cell-based assays compared to others.
PEG 400 10-20%Low toxicity, widely used in formulations.[17]Can increase viscosity, potentially affecting liquid handling robotics.[17]
Ethanol 5-10%Readily available, volatile, and effective for many compounds.Can cause protein precipitation at higher concentrations.
Water 1-5%Can sometimes improve solubility of compounds that have some water-miscible character, but can also cause precipitation of hydrophobic compounds.[10][20]Use high-purity, sterile water. DMSO is hygroscopic and absorbs water from the air, which can sometimes hinder solubility.[10]
Protocol 2: Co-Solvent Screening for Stock Solution Preparation

This protocol is designed to identify an effective co-solvent system for preparing a concentrated stock solution.

  • Preparation: In separate vials, weigh out equal small amounts of this compound.

  • Solvent Addition:

    • Vial 1 (Control): Add 100 µL of 100% DMSO.

    • Vial 2 (NMP): Add 90 µL DMSO and 10 µL NMP.

    • Vial 3 (PEG 400): Add 80 µL DMSO and 20 µL PEG 400.

    • Vial 4 (Ethanol): Add 95 µL DMSO and 5 µL Ethanol.

  • Dissolution: Apply the steps from Protocol 1 (Vortex, Sonicate, Gentle Warm) to all vials.

  • Evaluation: Visually compare the vials. The system that yields a perfectly clear solution is the most effective.

  • Validation: Once a co-solvent system is chosen, prepare the final stock solution. After preparation, let the solution stand at room temperature for at least one hour and re-inspect to ensure the compound does not precipitate out over time. For long-term storage, aliquoting and storing at -20°C is recommended to prevent degradation and repeated freeze-thaw cycles.[5]

Q4: Why might a heterocyclic compound like this be poorly soluble in a "universal" solvent like DMSO?

This is an excellent question that delves into the molecular-level mechanics of solubility.

A4: Beyond Polarity - The Role of Molecular Structure

While DMSO is a highly polar aprotic solvent capable of dissolving a vast range of compounds, its effectiveness is not guaranteed.[21][22][23] Several factors can lead to poor solubility:

  • High Crystal Lattice Energy: The pyranopyridine core is a planar, rigid structure.[1] Such flat molecules can stack efficiently in a crystal lattice, leading to strong intermolecular π-π stacking interactions. These strong interactions create a very stable crystal that requires a large amount of energy to break apart, which may exceed the energy gained from solvation by DMSO.[4]

  • Molecular Shape and "Escape from Flatland": Medicinal chemistry principles suggest that molecules with a higher ratio of sp³ to sp² hybridized carbons (i.e., more three-dimensional shape) tend to have better solubility.[4] The planar nature of this compound's core is a liability in this regard.

  • Functional Group Contributions: A 2013 study noted that aromatic six-membered heterocyclic compounds are often overrepresented in datasets of molecules with low DMSO solubility.[3] The presence of oxohetarene (a heterocyclic ring containing oxygen and a carbonyl group) structures was also correlated with lower solubility.[3] this compound fits both of these descriptions, suggesting its core chemical structure contributes to the solubility challenge.

The diagram below illustrates the balance of forces that dictates solubility.

G cluster_0 Solid State cluster_1 Solution State A Compound Crystal Lattice P1 A->P1 LatticeEnergy Crystal Lattice Energy (π-π stacking, H-bonds) B Solvated Compound Molecules SolvationEnergy Solvation Energy (Solute-Solvent Interactions) P1->B Dissolution P2 Conclusion For dissolution to occur: Solvation Energy > Crystal Lattice Energy

Caption: The Energy Balance of Dissolution.

By implementing the systematic approach outlined in this guide—from applying physical energy to strategically modifying the solvent system—researchers can effectively overcome the solubility challenges presented by this compound and ensure the reliability and accuracy of their experimental data.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 93904, 2H-Pyrano(2,3-b)pyridin-2-one, 4-methyl-7-(4-morpholinyl)-. Available from: [Link]

  • Palyulin, V. A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling. Available from: [Link]

  • Kumar, R., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Wikipedia. Sonication. Available from: [Link]

  • Quintero, C., et al. (2013). High-throughput quality control of DMSO acoustic dispensing using photometric dye methods. Journal of Laboratory Automation. Available from: [Link]

  • ResearchGate. DMSO solubility and bioscreening. Available from: [Link]

  • ResearchGate. DMSO wont dilute my pure compound. How to solve this?. Available from: [Link]

  • Jamaludin, N., et al. (2021). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Nanoscale Advances. Available from: [Link]

  • Patel, J. N., et al. Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Tyre, R. L., et al. (2021). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. Available from: [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. Available from: [Link]

  • Sjöhamn, J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Available from: [Link]

  • Shang, Y., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules. Available from: [Link]

  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. Available from: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Royal Society of Chemistry (2021). CHAPTER 2: Tactics to Improve Solubility Available. Books. Available from: [Link]

  • BYJU'S. How does Sonication Work?. Available from: [Link]

  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. Available from: [Link]

  • ResearchGate. Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization. Available from: [Link]

  • Yamane, T., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Available from: [Link]

  • ScienceDirect. Chemical effects of sonication: A general view. Available from: [Link]

  • Yadav, P. S., & Kumar, V. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available from: [Link]

  • Modrzyński, J. J., et al. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56972646, 4H-Pyrano[2,3-B]pyridine. Available from: [Link]

  • Encyclopedia.pub (2024). Natural 4-Hydroxy-2-pyrones. Available from: [Link]

  • Yufeng. The effect of room-temperature storage on the stability of compounds in DMSO. Available from: [Link]

  • Horshager, A., et al. (2022). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules. Available from: [Link]

  • Studylib. DMSO Decomposition Thermal Analysis Report. Available from: [Link]

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4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific stability challenges associated with this compound in aqueous experimental settings. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot issues, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is the primary stability concern with this compound in aqueous solutions?

A: The principal stability issue is the hydrolysis of the α-pyrone ring system. This compound is an analog of a coumarin, also referred to as a 7-(1-Morpholino)-4-methyl-8-azacoumarin[1]. The core of this structure contains a lactone, which is a cyclic ester. Esters are susceptible to cleavage in the presence of water, a process known as hydrolysis. This reaction is significantly accelerated by both acidic and basic conditions, leading to the opening of the pyranone ring and the formation of a new, inactive species.

Q2: How does pH impact the stability of the compound?

A: pH is the most critical factor governing the stability of this molecule in aqueous media.

  • Acidic Conditions (pH < 6): Under acidic conditions, the ether oxygen within the pyranone ring can become protonated. This protonation makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by water, leading to rapid, acid-catalyzed hydrolysis and ring-opening[2].

  • Basic Conditions (pH > 8): In alkaline solutions, the lactone is vulnerable to base-catalyzed hydrolysis (saponification). The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the carbonyl carbon of the ester and leading to irreversible ring cleavage.

  • Optimal Range: While empirical testing is essential, the compound is expected to exhibit its greatest stability in a slightly acidic to neutral pH range (approximately pH 6.0-7.5).

Q3: What is the likely degradation product following hydrolysis?

A: The hydrolysis of the lactone ring will result in the formation of the corresponding carboxylic acid. Specifically, the ester bond is cleaved to yield a 5-hydroxy-3-(pyridin-yl)-pentenoic acid derivative. This new molecule will have substantially different chemical properties, including polarity, charge, and three-dimensional shape, which will almost certainly result in a complete loss of its intended biological activity.

Q4: What are the recommended storage conditions for prepared aqueous solutions?

A: To maximize the shelf-life of your aqueous solutions, we recommend the following:

  • Solvent: Prepare initial stock solutions in an anhydrous, aprotic solvent like DMSO or DMF.

  • Buffering: When preparing aqueous working solutions, use a carefully selected buffer within the pH 6.0-7.5 range.

  • Aliquoting: Dispense the aqueous solutions into single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage Temperature: Store all aliquots, both DMSO stocks and aqueous solutions, at -80°C.

  • Fresh Preparation: For the most sensitive experiments, it is always best practice to prepare aqueous working solutions fresh from a DMSO stock on the day of use.

Section 2: Troubleshooting Guide for Experimental Inconsistency

Experiencing variability in your results? This guide provides a logical workflow to diagnose and resolve common issues related to compound instability.

TroubleshootingWorkflow start_node start_node process_node process_node decision_node decision_node solution_node solution_node Start Start: Inconsistent Results or Loss of Compound Activity CheckpH 1. Verify pH of Aqueous Solution Start->CheckpH pH_Correct Is pH between 6.0 and 7.5? CheckpH->pH_Correct AdjustBuffer Solution: Re-prepare solution using a stable buffer (e.g., HEPES, PBS at pH 7.2). See Protocol 3.1. pH_Correct->AdjustBuffer No CheckAge 2. Check Age and Storage of Working Solution pH_Correct->CheckAge Yes Fresh Was solution prepared fresh and used immediately? CheckAge->Fresh PrepareFresh Solution: Discard old solution. Prepare fresh aqueous solution from a validated DMSO stock just before use. Fresh->PrepareFresh No CheckStock 3. Validate DMSO Stock Integrity Fresh->CheckStock Yes StockOK Does analytical check (HPLC/LC-MS) confirm stock purity? CheckStock->StockOK NewStock Solution: Synthesize or purchase new starting material. Prepare and validate a fresh DMSO stock. StockOK->NewStock No PerformStability Solution: Conduct a time-course stability study in your specific experimental medium. See Protocol 3.2. StockOK->PerformStability Yes DegradationPathway cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening reactant_node reactant_node intermediate_node intermediate_node product_node product_node condition_node condition_node Parent Parent Compound (Lactone) Protonated Protonated Intermediate (Activated Electrophile) Parent->Protonated H_plus + H⁺ Attacked Tetrahedral Intermediate Protonated->Attacked H2O + H₂O H_plus->Protonated Product Degradation Product (Inactive Hydroxy-Carboxylic Acid) Attacked->Product H2O->Attacked

Caption: Proposed acid-catalyzed hydrolysis pathway.

This mechanistic understanding reinforces every practical recommendation in this guide. By controlling pH and temperature, you are directly inhibiting these chemical steps, thereby preserving the integrity of the compound and ensuring the reliability of your experimental data.

References

  • PubChem (National Center for Biotechnology Information). PubChem Compound Summary for CID 93904, 4-methyl-7-(4-morpholinyl)-2H-Pyrano(2,3-b)pyridin-2-one. Available from: [Link]

Sources

Technical Support Center: Ensuring the Stability of 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the storage and handling of this compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to mitigate degradation and ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a complex heterocyclic molecule featuring a pyranopyridinone core. This structure, while offering unique properties, also presents specific stability challenges. The fused 2-pyrone ring is susceptible to hydrolysis, while the electron-rich morpholino-substituted pyridine ring is prone to oxidation.[1][2][3] Understanding these inherent liabilities is the first step in designing effective storage and handling strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the storage and use of this compound.

Storage and Handling

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored at -20°C or lower , in a tightly sealed container, and protected from light. The key is to minimize exposure to moisture, light, and heat. For short-term use, storage at 2-8°C is acceptable, provided the container is desiccated and protected from light.

  • Causality: The 2-pyrone lactone is susceptible to hydrolysis, which is accelerated by moisture.[2] The morpholino group, an electron-donating substituent on the pyridine ring, makes the molecule more susceptible to oxidation.[1][3] Low temperatures slow down the rates of these potential degradation reactions. Light can provide the energy for photolytic degradation, making light protection crucial.[4][5][6][7]

Q2: I need to prepare a stock solution. What is the recommended solvent and storage condition?

A2: We recommend preparing stock solutions in anhydrous, high-purity solvents such as DMSO or ethanol. For immediate use, preparation in aqueous buffers is acceptable, but prolonged storage in aqueous media is not recommended due to the risk of hydrolysis. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Expert Insight: While some morpholino-containing oligonucleotides are recommended for room temperature storage to prevent aggregation, this advice does not apply to this small molecule. For small molecules, minimizing thermal and chemical degradation by freezing is the priority. Aliquoting is critical to prevent the introduction of moisture from condensation during repeated warming and to minimize the physical stress of freeze-thaw cycles.

Q3: My compound has changed color (e.g., from white to yellow/brown). What does this indicate?

A3: A color change is a strong indicator of degradation. This is often due to oxidative degradation of the morpholino-substituted pyridine ring system, which can lead to the formation of colored byproducts.[3] Do not use the discolored compound in your experiments as its purity is compromised. We recommend performing a purity check using a suitable analytical method like UPLC-MS/MS.

Troubleshooting Degradation

Q4: I suspect my compound has degraded. How can I confirm this?

A4: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .[8][9][10] This technique can separate the parent compound from its degradation products and provide information on their identity. A simple comparison of the chromatogram of the suspect sample with a freshly prepared standard will reveal any degradation.

  • Self-Validating System: A robust UPLC-MS/MS method will not only quantify the remaining parent compound but also provide a "fingerprint" of the degradation profile, allowing you to identify the likely cause of degradation based on the degradants formed.

Q5: What are the likely degradation pathways for this molecule?

A5: Based on the structure, the primary degradation pathways are:

  • Hydrolysis: The lactone in the 2-pyrone ring can undergo hydrolysis under both acidic and basic conditions to form a ring-opened carboxylic acid derivative.[2]

  • Oxidation: The electron-rich morpholino-substituted pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[1][3][11]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products. The specific products will depend on the wavelength and intensity of the light source.[4][5][6][7]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo thermal decomposition. The morpholino group, in particular, can be a point of thermal instability in some heterocyclic compounds.[12][13][14][15]

dot

Potential Degradation Pathways cluster_main cluster_degradation cluster_products A This compound B Hydrolysis (Acid/Base) A->B Moisture C Oxidation A->C Oxygen, Peroxides D Photodegradation (Light) A->D UV/Vis Light E Thermal Degradation (Heat) A->E High Temperature F Ring-Opened Carboxylic Acid B->F G N-Oxides, Ring Cleavage Products C->G H Various Photoproducts D->H I Fragmented Molecules E->I

Caption: Potential Degradation Pathways for the Compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This is a critical step in understanding the stability profile of the compound.

dot

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to Stress C Base Hydrolysis (0.1 M NaOH, RT) A->C Expose to Stress D Oxidative Degradation (3% H2O2, RT) A->D Expose to Stress E Photodegradation (ICH Q1B conditions) A->E Expose to Stress F Thermal Degradation (60°C, solid & solution) A->F Expose to Stress G Neutralize (if needed) & Dilute B->G Time Points C->G Time Points D->G Time Points E->G Time Points F->G Time Points H Analyze by UPLC-MS/MS G->H I Characterize Degradants H->I

Caption: Workflow for Forced Degradation Studies.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Photodegradation: Expose the stock solution to light conditions as specified in ICH guideline Q1B.[4][5][6][7] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Thermal Degradation:

      • Solution: Incubate the stock solution at 60°C.

      • Solid: Place the solid compound in an oven at 60°C.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples using a validated UPLC-MS/MS method.

Protocol 2: UPLC-MS/MS for Stability Indicating Assay

This protocol provides a starting point for developing a UPLC-MS/MS method to separate the parent compound from its degradation products.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
MS Detection Electrospray Ionization (ESI) in positive mode.
MS/MS Monitoring Monitor the parent ion and at least two fragment ions for both the parent compound and any identified degradation products.
  • Method Validation: This method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.[8][9][10]

Data Summary

The following table summarizes the expected stability profile of this compound under various stress conditions.

Stress ConditionExpected DegradationLikely Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C) Moderate to HighRing-opened carboxylic acid
Base Hydrolysis (0.1 M NaOH, RT) HighRing-opened carboxylate salt
Oxidation (3% H₂O₂, RT) ModerateN-oxide, hydroxylated derivatives, ring cleavage products
Photodegradation (ICH Q1B) VariableComplex mixture of photoproducts
Thermal Degradation (60°C) Low to ModerateFragmentation of the morpholino ring, other thermal decomposition products

Conclusion

By understanding the inherent chemical liabilities of this compound and implementing the appropriate storage, handling, and analytical strategies outlined in this guide, researchers can ensure the integrity of their compound and the reliability of their experimental results. Proactive stability assessment through forced degradation studies is a cornerstone of good scientific practice in drug discovery and development.

References

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers (Basel). 2022;14(10):2093. [Link]

  • Oxidative polycondensation of aromatic amines. ResearchGate. 2014. [Link]

  • Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. Saudi Pharmaceutical Journal. 2014;22(5):437-443. [Link]

  • Theoretical study of the hydrolysis mechanism of 2-pyrone-4,6-dicarboxylate (PDC) catalyzed by LigI. Journal of Molecular Graphics and Modelling. 2015;61:147-154. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs. 2015;13(3):1580-1628. [Link]

  • Long-term Storage of Morpholino Oligos. Gene Tools. [Link]

  • Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coated Tablet. International Journal of Pharmaceutical Investigation. 2022;12(1):99-105. [Link]

  • Thermoanalytical results (TG, DTG and DSC) of heterochelates. ResearchGate. [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry. 2019;15:2334-2341. [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS. 2023;120(43):e2309117120. [Link]

  • Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. ResearchGate. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA. [Link]

  • Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS ONE. 2019;14(5):e0217485. [Link]

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds. Molecules. 2022;27(19):6619. [Link]

  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. [Link]

  • stability-indicating rp-uplc method: Topics by Science.gov. Science.gov. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • 2-Pyrone synthesis. Organic Chemistry Portal. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology. 2011;45(15):6396-6403. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its core structure, a fusion of pyranone and pyridine rings, is a scaffold found in numerous biologically active molecules. The substituents, a methyl group at the 4-position and a morpholino group at the 7-position, can critically influence its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The development of efficient and scalable synthetic routes to this and related compounds is paramount for enabling further investigation into their therapeutic potential.

This guide provides an in-depth comparison of two plausible alternative synthetic routes to this compound. The presented methodologies are designed to be robust and reproducible, drawing upon established chemical principles and analogous transformations reported in the scientific literature. Each route is evaluated based on its strategic approach, potential advantages, and foreseeable challenges, providing researchers with the critical information needed to make informed decisions for their specific synthetic goals.

Route 1: Convergent Synthesis via Pechmann Condensation of a Substituted Pyridinol

This initial approach employs a convergent strategy, culminating in the construction of the pyranone ring onto a pre-functionalized pyridine core using the Pechmann condensation. This classic reaction, widely used for the synthesis of coumarins, can be adapted for the preparation of the analogous pyranopyridinone system.[1][2]

Overall Synthetic Strategy

The key steps in this route involve the synthesis of a crucial intermediate, 3-amino-6-morpholinopyridin-2-ol, followed by a Pechmann condensation with ethyl acetoacetate to yield the target molecule.

Route 1 A 2,6-dichloropyridine B 2,6-dichloro-3-nitropyridine A->B  HNO3, H2SO4 C 2-chloro-6-morpholino-3-nitropyridine B->C  Morpholine, Base D 6-morpholino-3-nitropyridin-2-ol C->D  NaOH, H2O E 3-amino-6-morpholinopyridin-2-ol D->E  H2, Pd/C F This compound E->F  Ethyl acetoacetate, H2SO4 (Pechmann Condensation)

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1a: Nitration of 2,6-dichloropyridine

2,6-Dichloropyridine is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 2,6-dichloro-3-nitropyridine. This electrophilic aromatic substitution is directed by the existing chloro substituents.

Step 1b: Nucleophilic Aromatic Substitution with Morpholine

2,6-dichloro-3-nitropyridine is then subjected to a nucleophilic aromatic substitution reaction with morpholine. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of one of the chloro groups by morpholine to afford 2-chloro-6-morpholino-3-nitropyridine.

Step 1c: Hydrolysis of the Chloro Group

The remaining chloro group in 2-chloro-6-morpholino-3-nitropyridine is hydrolyzed to a hydroxyl group under basic conditions (e.g., aqueous sodium hydroxide), yielding 6-morpholino-3-nitropyridin-2-ol.

Step 1d: Reduction of the Nitro Group

The nitro group of 6-morpholino-3-nitropyridin-2-ol is reduced to an amino group. A standard method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst. This step yields the key intermediate, 3-amino-6-morpholinopyridin-2-ol.

Step 1e: Pechmann Condensation

The final step is a Pechmann condensation between 3-amino-6-morpholinopyridin-2-ol and ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid.[1][2] This reaction proceeds via an initial transesterification followed by an intramolecular electrophilic attack and subsequent dehydration to form the pyranone ring, affording the target molecule, this compound.

Performance and Comparison
ParameterRoute 1 Assessment
Overall Yield Moderate
Scalability Good
Reagent Cost Moderate
Safety Concerns Use of strong acids (nitrating mixture, sulfuric acid). Catalytic hydrogenation requires specialized equipment.
Key Advantages Convergent approach. The Pechmann condensation is a well-established and reliable reaction.
Potential Challenges The multi-step synthesis of the pyridinol intermediate may lower the overall yield. Purification of intermediates may be required at each step.

Route 2: Late-Stage Introduction of the Morpholino Group

This alternative strategy takes a more linear approach, constructing the pyranopyridinone core first and then introducing the morpholino substituent in a late-stage functionalization step. This can be advantageous if the morpholino group is sensitive to the conditions used in the ring-forming reactions.

Overall Synthetic Strategy

This route begins with the synthesis of a dichlorinated pyranopyridinone intermediate, followed by a selective nucleophilic aromatic substitution with morpholine.

Route 2 A 2,6-dihydroxypyridine B 2,6-dihydroxy-4-methylpyridine A->B  Formaldehyde, H2/Pd C 2,6-dichloro-4-methylpyridine B->C  POCl3 D 7-chloro-4-methyl-2H-pyrano[2,3-b]pyridin-2-one C->D  Malonic acid, Acetic anhydride E This compound D->E  Morpholine, Base

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 2a: Synthesis of 2,6-dihydroxy-4-methylpyridine

Starting from commercially available 2,6-dihydroxypyridine, a methyl group can be introduced at the 4-position. One potential method involves a reductive amination-type strategy using formaldehyde followed by catalytic hydrogenation.

Step 2b: Chlorination of the Pyridinediol

The dihydroxy intermediate is then converted to the corresponding 2,6-dichloro-4-methylpyridine. A common reagent for this type of transformation is phosphorus oxychloride (POCl₃).

Step 2c: Construction of the Pyranone Ring

The pyranone ring is constructed onto the dichloropyridine core. A possible method is the reaction of 2,6-dichloro-4-methylpyridine with malonic acid in the presence of acetic anhydride. This reaction would proceed through an acylation followed by an intramolecular cyclization and dehydration to yield 2,7-dichloro-4-methyl-2H-pyrano[2,3-b]pyridin-2-one.

Step 2d: Selective Nucleophilic Aromatic Substitution

The final step involves a selective nucleophilic aromatic substitution of one of the chloro groups with morpholine. The chlorine at the 7-position is generally more activated towards nucleophilic attack than the one at the 2-position in this heterocyclic system. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a high-boiling solvent like DMF. This affords the final product, this compound.

Performance and Comparison
ParameterRoute 2 Assessment
Overall Yield Potentially higher than Route 1 due to a more linear sequence with fewer purification steps of sensitive intermediates.
Scalability Good
Reagent Cost Moderate (POCl₃ can be hazardous).
Safety Concerns Use of phosphorus oxychloride, which is highly corrosive and reacts violently with water.
Key Advantages Late-stage introduction of the morpholino group can be beneficial for substrate scope exploration. Potentially fewer steps than Route 1.
Potential Challenges The regioselectivity of the final nucleophilic aromatic substitution step needs to be carefully controlled to avoid substitution at the 2-position. The synthesis of the dichloropyranopyridinone intermediate may require optimization.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the research or development program.

  • Route 1 is a classic, convergent approach that may be preferable when the starting materials for the pyridine core are readily available or when a modular synthesis is desired. The well-established nature of the Pechmann condensation provides a degree of predictability to the final ring-forming step.

  • Route 2 offers the advantage of late-stage functionalization, which is highly desirable for the rapid generation of analogues for structure-activity relationship (SAR) studies. By introducing the morpholino group at the end of the synthesis, a common intermediate (2,7-dichloro-4-methyl-2H-pyrano[2,3-b]pyridin-2-one) can be used to generate a library of compounds with different amines at the 7-position.

For initial exploratory synthesis and analogue generation, Route 2 is likely the more efficient strategy. However, for large-scale production where a robust and well-characterized process is paramount, the more convergent nature of Route 1 might be advantageous after careful optimization of each step.

Ultimately, the optimal synthetic route will be determined by a combination of factors including the availability and cost of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory.

References

  • Pechmann, H. v.; Duisberg, C. Ueber die Verbindungen der Phenole mit Acetessigäther. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2119–2128. [Link]

  • Potdar, M. K.; Mohile, S. S.; Salunkhe, M. M. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid. Tetrahedron Lett.2001 , 42 (51), 9285–9287. [Link]

  • Chen, Y.; et al. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Adv.2016 , 6, 107353-107369. [Link]

  • U.S. Patent 7,256,295 B2, Process for producing 2,3-diamino-6-methoxypyridine.
  • Wang, P. Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. Atlantis Press, 2015. [Link]

  • Burgey, C. S. et al. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorg. Med. Chem. Lett.2003 , 13 (7), 1353-1357. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation

The first step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Given the structure of 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one, we must consider the toxicological profiles of its core components: the morpholine ring and the pyranopyridine scaffold.

  • Morpholine Derivatives : Morpholine itself is a flammable liquid that can cause severe skin burns and eye damage.[1][2] While the carcinogenicity of morpholine is not established, it is crucial to handle its derivatives with care to avoid exposure.[3]

  • Pyridine Derivatives : Pyridine and its derivatives are known to be hazardous, with potential for toxicity if swallowed, inhaled, or in contact with skin.[4] They can also cause skin and eye irritation.[4]

  • Pyrone Compounds : Similar heterocyclic compounds are noted to be harmful if swallowed and can cause skin and serious eye irritation.[5]

Based on this information, it is prudent to treat this compound as a substance that is potentially harmful if ingested or if it comes into contact with skin, and as a serious eye irritant.

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE. All handling procedures should be performed in a well-ventilated chemical fume hood.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with the potentially corrosive and toxic compound.[2]
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes and potential vapors that could cause severe eye damage.[2]
Lab Coat Flame-resistant lab coat.To provide a barrier against chemical splashes and potential fire hazards.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Ensure the spill area is clear of all personnel and increase ventilation to the extent possible.

  • Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.

  • Collection : Collect the contained material and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal : Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

Disposal Protocol

The guiding principle for the disposal of this compound is to adhere strictly to local, regional, and national regulations.[1][3] Do not discharge this chemical into drains or the environment.[1][3]

Step-by-Step Disposal Procedure:
  • Waste Identification and Segregation :

    • Pure, unadulterated this compound should be collected in a dedicated, properly labeled hazardous waste container.

    • Solutions containing this compound should also be collected in a labeled hazardous waste container, noting all chemical components and their approximate concentrations.

    • Contaminated materials (e.g., gloves, absorbent pads, glassware) must be collected separately in a designated solid hazardous waste container.

  • Waste Container Management :

    • Use only approved and compatible containers for hazardous waste.

    • Ensure containers are tightly sealed when not in use and stored in a cool, well-ventilated area away from incompatible materials.[6]

    • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Final Disposal :

    • The ultimate disposal of this chemical waste must be conducted through an approved and licensed waste disposal contractor.[5][6][7]

    • Provide the waste disposal company with all available information regarding the chemical's properties and potential hazards.

    • Maintain a detailed record of all disposed chemical waste as required by your institution and local regulations.

Disposal Decision Flowchart

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Material to be Disposed assess_contamination Assess Contamination Status start->assess_contamination pure_compound Pure Compound or High Concentration assess_contamination->pure_compound Uncontaminated dilute_solution Dilute Solution assess_contamination->dilute_solution In Solution contaminated_materials Contaminated Materials (PPE, etc.) assess_contamination->contaminated_materials Solid Waste collect_liquid Collect in Labeled Liquid Hazardous Waste Container pure_compound->collect_liquid dilute_solution->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container contaminated_materials->collect_solid storage Store in Designated Hazardous Waste Area collect_liquid->storage collect_solid->storage disposal_vendor Arrange Pickup by Approved Waste Disposal Vendor storage->disposal_vendor documentation Complete all Disposal Documentation disposal_vendor->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal decision workflow for this compound.

Conclusion

While the full toxicological and environmental impact of this compound may not be exhaustively documented, a risk-based approach grounded in the known hazards of its constituent chemical moieties is essential. By adhering to the principles of rigorous hazard assessment, proper use of personal protective equipment, and strict compliance with all waste disposal regulations, we can ensure the safety of our laboratory personnel and the protection of our environment.

References

  • MORPHOLINE - MsdsDigital.com. (n.d.).
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Morpholine - SAFETY DATA SHEET. (2010, August 6). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, August 7). Sigma-Aldrich.
  • Morpholine. (n.d.). North Metal and Chemical Company.
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2025, May 23). TCI Chemicals.

Sources

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